5-Amino-2-methoxybenzamide

Catalog No.
S696283
CAS No.
22961-58-6
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methoxybenzamide

CAS Number

22961-58-6

Product Name

5-Amino-2-methoxybenzamide

IUPAC Name

5-amino-2-methoxybenzamide

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

JMOGARYRWMUPAE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N)C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)N

Antioxidant and Antibacterial Activities

Synthesis of Biologically Active Molecules

Synthesis of Other Chemical Compounds

Amine-Functionalized Metal–Organic Frameworks (MOFs)

Drug Discovery

Industrial Applications

5-Amino-2-methoxybenzamide is an organic compound with the chemical formula C8H10N2O2C_8H_{10}N_2O_2. It is characterized by the presence of an amino group (NH2-NH_2) and a methoxy group (OCH3-OCH_3) attached to a benzene ring. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in pharmaceutical chemistry. The structure features a methoxy group at the second position and an amino group at the fifth position on the benzene ring, influencing its reactivity and biological properties .

Typical of amides and aromatic compounds. Key reactions include:

  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives, which can further undergo hydrolysis or other transformations.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Electrochemical Oxidation: This compound has been studied for its electrochemical properties, demonstrating potential as an antioxidant through free radical scavenging mechanisms .

5-Amino-2-methoxybenzamide exhibits notable biological activities, particularly in the context of cancer research. It has been implicated in:

  • Anticancer Properties: Studies indicate that derivatives of this compound can inhibit cell growth in various cancer lines by modulating cyclooxygenase pathways and inducing apoptosis .
  • Antioxidant Activity: The compound has shown potential as a powerful antioxidant, capable of scavenging free radicals, which is beneficial for cellular protection against oxidative stress .
  • Inhibition of Hedgehog Signaling: Research has highlighted its role in inhibiting aberrant Hedgehog signaling pathways associated with certain cancers, making it a candidate for further therapeutic exploration .

The synthesis of 5-Amino-2-methoxybenzamide typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-methoxybenzoic acid or its derivatives.
  • Formation of Amides: The carboxylic acid can be converted to an acyl chloride using thionyl chloride, followed by reaction with ammonia or an amine to form the corresponding amide.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain high-purity 5-Amino-2-methoxybenzamide .

5-Amino-2-methoxybenzamide has several applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored for their potential as anticancer agents and anti-inflammatory drugs.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biological Studies: Employed in studies investigating the mechanisms of action against cancer cells and other diseases .

Studies on 5-Amino-2-methoxybenzamide have focused on its interactions with biological targets:

  • Binding Affinity: Research has evaluated its binding affinity to specific proteins involved in cancer pathways, such as Smoothened protein in Hedgehog signaling.
  • Mechanism of Action: Investigations into how this compound modulates biochemical pathways have revealed insights into its potential therapeutic effects against malignancies .

Several compounds share structural similarities with 5-Amino-2-methoxybenzamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-methoxybenzamideContains amino and methoxy groupsKnown for its role in anti-inflammatory activities
4-Amino-3-methoxybenzamideSimilar aromatic structureExhibits different biological activity profiles
3-Amino-4-methoxybenzamideVariation in amino group positionPotentially different pharmacological properties
5-Fluoro-2-methoxybenzamideFluorine substitution at the fifth positionMay enhance bioactivity and selectivity

These compounds are structurally related but may exhibit unique biological activities due to variations in substituents and their positions on the aromatic ring. This highlights the importance of structural modifications in influencing pharmacological properties.

XLogP3

0.2

UNII

OG8SW7946Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22961-58-6

Wikipedia

5-Amino-2-methoxybenzamide

Dates

Modify: 2023-08-15

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